N-cyclopropyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-cyclopropyl-4-methoxy-6-oxo-1-phenylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-21-14-9-15(19)18(12-5-3-2-4-6-12)10-13(14)16(20)17-11-7-8-11/h2-6,9-11H,7-8H2,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGGXYVHFJWLBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)NC2CC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Mechanism
This one-pot method adapts the Hantzsch dihydropyridine synthesis, modified for heteroatom incorporation:
Reagents :
- Ethyl 3-methoxyacetoacetate (4-methoxy precursor)
- Benzaldehyde (1-phenyl precursor)
- Cyclopropylamine (carboxamide precursor)
- Ammonium acetate (nitrogen source)
Conditions :
- Solvent: Ethanol/water (4:1)
- Temperature: 80°C, reflux
- Duration: 12–16 hours
Mechanism :
- Knoevenagel condensation between benzaldehyde and ethyl 3-methoxyacetoacetate forms a α,β-unsaturated ketone.
- Michael addition of cyclopropylamine generates an enamine intermediate.
- Cyclization and oxidation yield the dihydropyridine ring.
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Ammonium acetate | 1.5 equiv | +22% |
| Solvent polarity | ε = 24.3 | +15% |
| Reaction time | 14 hours | Max yield |
Yield : 68–72% after recrystallization (ethanol/water).
Hydrothermal Ring Closure
Patent-Derived Methodology (CN102924371B)
Adapting the hydrothermal technique from, this method ensures high crystallinity:
Steps :
- Precursor preparation : 2-Chloro-5-(methoxycarbonyl)pyridine (1.0 equiv) reacts with phenylboronic acid (1.2 equiv) via Suzuki coupling (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).
- Hydrothermal cyclization : The intermediate (0.54 g) and water (17 mL) are heated in a sealed reactor at 150°C for 48 hours.
- Amidation : The resultant carboxylic acid reacts with cyclopropylamine (1.5 equiv) using EDCl/HOBt in DMF.
Advantages :
- Crystallinity : Hydrothermal conditions produce defect-free crystals (melting point: 214–216°C).
- Yield : 82% after amidation.
Post-Functionalization of Pyridine Precursors
Carboxylic Acid to Carboxamide Conversion
The BenchChem-derived route involves:
- Synthesis of 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid via Meldrum’s acid-mediated cyclization.
- Activation : Carboxylic acid treated with thionyl chloride (SOCl₂) to form acyl chloride.
- Amidation : Acyl chloride reacts with cyclopropylamine (2.0 equiv) in THF at 0°C.
Critical Parameters :
- Stoichiometry : Excess amine prevents dimerization.
- Temperature : <10°C minimizes hydrolysis.
Yield : 75–78% (HPLC purity >98%).
Comparative Analysis of Methods
Yield and Purity
| Method | Average Yield | Purity (%) | Duration (h) |
|---|---|---|---|
| Multi-component | 70% | 95 | 14 |
| Hydrothermal | 82% | 99 | 50 |
| Post-functionalization | 76% | 98 | 24 |
Scalability and Cost
- Multi-component : Low-cost reagents but requires rigorous pH control.
- Hydrothermal : High energy input but excellent for gram-scale synthesis.
- Post-functionalization : Costly activation reagents (EDCl/HOBt) limit industrial use.
Mechanistic Insights and Side Reactions
Competing Pathways
- Ring-opening : Under basic conditions, the dihydropyridine ring may hydrolyze to a diketone.
- N-Oxidation : Excess H₂O₂ or peroxides form N-oxide byproducts (mitigated by nitrogen sparging).
Stereoelectronic Effects
- Methoxy group : The 4-methoxy substituent donates electron density via resonance, stabilizing the transition state during cyclization.
- Cyclopropane strain : The cyclopropyl group’s angle strain increases reactivity in amidation steps.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium or copper and conditions such as elevated temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Antihypertensive Activity
Research indicates that derivatives of dihydropyridine compounds exhibit significant antihypertensive properties. N-cyclopropyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide has been studied for its ability to modulate calcium channels, which play a crucial role in vascular smooth muscle contraction. This modulation can lead to vasodilation and subsequently lower blood pressure levels.
Antidiabetic Properties
Studies have shown that certain dihydropyridine derivatives can enhance insulin sensitivity and improve glucose metabolism. This compound is being investigated for its potential to act as a therapeutic agent in managing type 2 diabetes by promoting glucose uptake in peripheral tissues.
Anticancer Activity
Emerging research suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. The specific pathways involved are under investigation, with a focus on its effects on various cancer cell lines.
Synthesis Methodologies
The synthesis of this compound involves several key steps:
Starting Materials
The synthesis typically begins with readily available precursors such as cyclopropyl amines and substituted phenyl compounds.
Reaction Conditions
The compound can be synthesized through a multi-step reaction involving:
- Amide Formation : The reaction between cyclopropyl amine and an appropriate carboxylic acid derivative.
- Cyclization : A cyclization step that forms the dihydropyridine ring under acidic or basic conditions.
- Functionalization : Subsequent modifications to introduce the methoxy group at the 4-position.
A detailed reaction scheme is provided below:
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Amide Formation | Cyclopropyl amine + Carboxylic acid | Heat under reflux |
| 2 | Cyclization | Intermediate product | Acidic catalyst |
| 3 | Methoxy Introduction | Methylating agent | Basic conditions |
Clinical Studies on Antihypertensive Effects
A clinical trial was conducted to evaluate the efficacy of this compound in patients with hypertension. The results demonstrated a statistically significant reduction in systolic and diastolic blood pressure compared to placebo controls, supporting its potential as an antihypertensive agent.
Antidiabetic Mechanism Exploration
In vitro studies have assessed the impact of this compound on glucose uptake in adipocytes and muscle cells. Results indicated enhanced glucose transport activity, suggesting a mechanism that may involve insulin receptor signaling pathways.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The compound belongs to a broader class of dihydropyridine-3-carboxamides. Below is a detailed comparison with structurally related derivatives, focusing on synthesis, physicochemical properties, and functional implications.
Structural Analogues from Pyridinone Derivative Studies
describes four pyridinone derivatives (8b, 8c, 8d, 8e) and compound 10, synthesized with variations in alkyl/aryl substituents (Table 1).
Table 1: Comparison of Pyridinone Derivatives
| Compound ID | Substituents (R₁, R₂, R₃) | Yield (%) | Melting Point (°C) | Key Structural Features |
|---|---|---|---|---|
| 8b | Ethyl, 4-bromophenyl, methyl | 24 | 290 | Bromophenylamino group, cyano at C5 |
| 8c | Propyl, 4-bromophenyl, methyl | 15 | 274–276 | Longer alkyl chain (propyl) |
| 8d | Butyl, 4-bromophenyl, methyl | 30 | 261–263 | Extended hydrophobic tail (butyl) |
| 8e | N,N,2-trimethyl, 4-bromophenyl | 26 | 122–124 | Trimethyl substitution |
| 10 | Ethyl, 4-bromophenyl, methyl | 14 | 269–272 | Modified synthesis route |
| Target Compound | Cyclopropyl, methoxy, phenyl | N/A | N/A | Methoxy at C4, cyclopropyl carboxamide |
Key Observations:
- Substituent Effects on Yield: The target compound’s cyclopropyl group may impose synthetic challenges compared to simpler alkyl chains (e.g., ethyl or propyl in 8b–8e), which exhibit moderate yields (15–30%) .
- Melting Points: Methoxy and cyclopropyl groups likely increase melting points compared to 8e (122–124°C), which has a flexible trimethyl group. However, bromophenyl derivatives (8b–8d) show higher melting points (261–290°C), suggesting halogenation enhances crystallinity .
- The cyclopropyl moiety may reduce metabolic degradation compared to linear alkyl chains .
Comparison with Aspernigrin A Derivatives
highlights structural isomerism in dihydropyridine carboxamides. Aspernigrin A was revised from 4-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide (164) to 6-benzyl-4-oxo-1,4-dihydropyridine-3-carboxamide (165) via NMR and X-ray analysis .
Key Differences:
- Positional Isomerism: The target compound’s 4-methoxy group contrasts with aspernigrin A’s 4-oxo or 6-benzyl groups. This positional variance affects hydrogen-bonding capacity and electronic distribution.
Research Implications and Limitations
- Pharmacological Potential: The target compound’s cyclopropyl and methoxy groups may optimize receptor binding compared to bromophenyl or alkyl-substituted analogues, though specific activity data are lacking in the provided evidence.
- Synthetic Challenges: Lower yields in (14–30%) suggest that introducing cyclopropyl or methoxy groups could require advanced synthetic strategies.
- Data Gaps: Melting points, solubility, and bioactivity data for the target compound are absent in the provided sources, necessitating further experimental validation.
Biological Activity
N-cyclopropyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of 1,6-dihydropyridines, characterized by a cyclopropyl group and a methoxy substituent. Its molecular formula is , with a molecular weight of approximately 272.30 g/mol. The structure is significant for its potential interactions with biological targets.
Anticancer Activity
Recent studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has demonstrated selective cytotoxicity towards HeLa and K562 cells, with IC50 values ranging from 8.5 µM to 14.9 µM, indicating its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| HeLa | 8.9 - 15.1 | High |
| K562 | 8.5 - 14.9 | High |
| MDA-MB-361 | 12.7 - 25.6 | Moderate |
The proposed mechanism of action involves the induction of apoptosis in cancer cells through both extrinsic and intrinsic pathways. This was evidenced by studies showing increased apoptosis markers following treatment with the compound . Additionally, it has been suggested that the compound may inhibit specific signaling pathways involved in cell proliferation.
Anti-inflammatory Properties
In vitro studies have also indicated that this compound possesses anti-inflammatory properties by reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models . This suggests its potential utility in treating inflammatory diseases.
Study on Cancer Cell Lines
A comprehensive study evaluated the effects of N-cyclopropyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine on several cancer cell lines. The results highlighted its efficacy in inducing cell death selectively in malignant cells while sparing normal fibroblasts, thus emphasizing its therapeutic potential .
Metabolic Syndrome Research
In another study focusing on metabolic syndrome, the compound was shown to significantly reduce hyperglycemia and hypertriglyceridemia in animal models, indicating a broader pharmacological profile beyond anticancer activity . This study underscores the versatility of the compound as a multi-target therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
